molecular formula C17H16N2O3 B7785816 Methyl 3-anilino-2-(benzoylamino)acrylate

Methyl 3-anilino-2-(benzoylamino)acrylate

Cat. No.: B7785816
M. Wt: 296.32 g/mol
InChI Key: YNWILQLPXJKENH-NTCAYCPXSA-N
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Description

Methyl 3-anilino-2-(benzoylamino)acrylate is an organic compound with the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol . This compound is known for its unique structure, which includes both an anilino and a benzoylamino group attached to an acrylate moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of Methyl 3-anilino-2-(benzoylamino)acrylate typically involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 3-anilino-2-(benzoylamino)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-anilino-2-(benzoylamino)acrylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-anilino-2-(benzoylamino)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s functional groups allow it to participate in different chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-anilino-2-(benzoylamino)acrylate can be compared with similar compounds such as:

    Methyl 3-anilino-2-(acetylamino)acrylate: This compound has an acetyl group instead of a benzoyl group, leading to different reactivity and properties.

    Methyl 3-anilino-2-(formylamino)acrylate: The presence of a formyl group alters its chemical behavior compared to the benzoylamino derivative.

Properties

IUPAC Name

methyl (E)-3-anilino-2-benzamidoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWILQLPXJKENH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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